2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic triazole derivative featuring a 1,2,4-triazole core substituted with a 1-benzofuran moiety at position 5, a methyl group at position 4, and a sulfanyl-linked acetamide group terminating in a 4-fluorophenyl ring. This structure combines aromatic heterocycles (benzofuran and triazole) with halogenated phenyl groups, which are common pharmacophores in medicinal chemistry for modulating biological activity and physicochemical properties . The compound’s design aligns with trends in developing triazole-based molecules for therapeutic applications, leveraging the triazole ring’s metabolic stability and capacity for hydrogen bonding .
Properties
Molecular Formula |
C19H15FN4O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-24-18(16-10-12-4-2-3-5-15(12)26-16)22-23-19(24)27-11-17(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25) |
InChI Key |
MCSOYJSSKZYGRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Benzofuran-2-yl Intermediate
Benzofuran derivatives are typically synthesized via cyclization of substituted salicylaldehydes with α-haloketones. For example, ethyl benzofuran-2-carboxylate is prepared by reacting 7-methoxysalicylaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base. This step yields the benzofuran backbone with a methoxy group, which may later be modified.
Formation of 4-Methyl-4H-1,2,4-Triazole-3-thiol
The triazole ring is constructed via cyclocondensation of thiosemicarbazide intermediates. A representative method involves reacting benzofuran-2-carbohydrazide with methyl isothiocyanate in dichloromethane (DCM) to form a thiosemicarbazide, which undergoes base-mediated cyclization (e.g., NaOH in ethanol) to yield 5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Sulfanyl-Acetamide Coupling Reaction
The final step introduces the N-(4-fluorophenyl)acetamide group via nucleophilic substitution.
Chloroacetylation of 4-Fluoroaniline
N-(4-fluorophenyl)chloroacetamide is synthesized by reacting 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. This reaction is typically conducted in anhydrous DCM at 0–5°C to minimize side reactions.
Thioether Bond Formation
The triazole-3-thiol intermediate is coupled with N-(4-fluorophenyl)chloroacetamide using potassium carbonate in DMF. This SN2 reaction proceeds at 60–80°C for 12–24 hours, yielding the target compound.
Table 1: Reaction Conditions for Key Synthetic Steps
Optimization Strategies for Improved Yield and Purity
Solvent and Base Selection
-
DMF vs. THF : DMF enhances reaction rates due to its high polarity, achieving 85% yield in thioether formation compared to 60% in tetrahydrofuran (THF).
-
Base Impact : Potassium carbonate outperforms sodium hydride (NaH) in minimizing ester hydrolysis during acetamide coupling.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, triazole cyclization completes in 10–25 minutes under microwave conditions (300 W, 120°C) versus 6–8 hours conventionally.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, improving yield from 70% (batch) to 88% (flow).
Comparative Analysis of Alternative Routes
Table 2: Comparison of Synthetic Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Conventional stepwise | High purity, well-characterized intermediates | Long reaction times (48–72h) |
| Microwave-assisted | Rapid synthesis (10–30 min steps) | Specialized equipment needed |
| One-pot cascade | Reduced purification steps | Lower yield (50–60%) |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anti-Exudative Potential: The target compound’s benzofuran group could improve anti-inflammatory activity compared to furan derivatives () by increasing hydrophobic interactions .
- Antiviral Prospects : Structural similarity to HIV-1 inhibitors () suggests possible utility in antiviral drug discovery, contingent on fluorine’s role in metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Lipophilicity
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography (using SHELX software ) for 3D conformational analysis, particularly for resolving steric effects of the benzofuran and fluorophenyl groups .
Basic: How is initial biological activity screening conducted for this compound?
Answer:
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Enzyme inhibition : Spectrophotometric assays for kinases or proteases (e.g., COX-2 inhibition via ELISA) .
- Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate assay conditions .
Advanced: How are structure-activity relationship (SAR) studies designed for triazole-benzofuran hybrids?
Answer:
SAR strategies include:
- Substituent variation : Systematic modification of the benzofuran (e.g., electron-withdrawing groups) and triazole (e.g., alkyl vs. aryl) moieties .
- Bioisosteric replacement : Swapping the 4-fluorophenyl group with pyridyl or furyl rings to assess solubility/activity trade-offs .
- Pharmacophore mapping : Computational alignment with known inhibitors (e.g., kinase inhibitors) to identify critical binding features .
Data interpretation : Correlation of logP values (via HPLC) with cytotoxicity to optimize lipophilicity .
Advanced: What computational methods predict target interactions and binding modes?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite dock the compound into protein active sites (e.g., EGFR or COX-2) using crystal structures from the PDB .
- MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .
- Similarity scoring : Tanimoto coefficients to compare with known drugs (e.g., similarity to 2-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide derivatives ).
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times .
- Solubility issues : Use of DMSO vs. PEG carriers affecting bioavailability .
Q. Resolution strategies :
- Dose-response refinement : Narrower concentration ranges (e.g., 0.1–50 µM) .
- Orthogonal assays : Confirm antimicrobial activity via both microdilution and disk diffusion .
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation .
Advanced: How is conformational analysis performed using crystallography?
Answer:
- Single-crystal growth : Slow evaporation of saturated DMSO/EtOH solutions .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K .
- Refinement : SHELXL for least-squares optimization, resolving disorders in the benzofuran ring .
- Key parameters : Torsion angles between triazole and acetamide groups to assess planarity .
Advanced: What methodologies assess pharmacokinetic properties?
Answer:
- Metabolic stability : Incubation with rat/human liver microsomes, LC-MS quantification of parent compound .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
- Caco-2 permeability : Monolayer assays to predict intestinal absorption .
- In silico ADMET : SwissADME or pkCSM for preliminary toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
